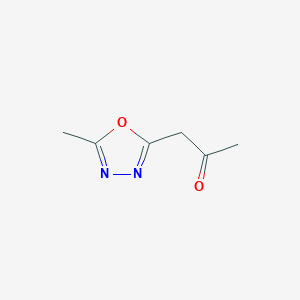

1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one

Description

Properties

IUPAC Name |

1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4(9)3-6-8-7-5(2)10-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDZFCHYDRLYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513864 | |

| Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83553-13-3 | |

| Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one: Synthesis, Characterization, and Physicochemical Profiling

Abstract

This technical guide provides a comprehensive scientific framework for the synthesis, characterization, and evaluation of the physicochemical properties of the novel compound, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one. While this specific molecule is not extensively documented in current literature, this paper leverages established principles of 1,3,4-oxadiazole chemistry to propose a robust synthetic pathway and a detailed protocol for its analytical characterization and property profiling. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new 1,3,4-oxadiazole derivatives as potential therapeutic agents or functional materials. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][2]

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms.[1] This structural motif is considered a "privileged scaffold" in drug discovery due to its favorable metabolic stability, its ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester functionalities.[3] The diverse pharmacological profiles of 1,3,4-oxadiazole derivatives stem from their capacity to interact with a multitude of biological targets.[1][4] Consequently, the synthesis of novel derivatives remains a vibrant area of research aimed at the development of new therapeutic agents.[1] This guide focuses on a specific, lesser-explored derivative, this compound, providing a predictive and methodological framework for its scientific investigation.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached through a multi-step process commencing with readily available starting materials. A plausible and efficient route involves the initial formation of a hydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring.

Synthesis Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Acetoacetyl Hydrazide

-

To a solution of ethyl acetoacetate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to obtain pure acetoacetyl hydrazide.

Step 2: Synthesis of 1-acetyl-2-acetoacetyl hydrazine

-

Dissolve acetoacetyl hydrazide (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (1.2 equivalents) dropwise to the solution while maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 8-10 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water until neutral, and dry under vacuum.

Step 3: Synthesis of this compound

-

To 1-acetyl-2-acetoacetyl hydrazine (1 equivalent), add phosphorus oxychloride (5-10 equivalents) slowly in an ice bath.

-

Reflux the mixture for 3-5 hours.[5]

-

After completion of the reaction (monitored by TLC), cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the target compound.

Structural Elucidation and Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the target compound.

Expected Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons of the oxadiazole ring, the methylene protons adjacent to the carbonyl group, and the terminal methyl protons of the propanone moiety.

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the carbonyl carbon, the carbons of the oxadiazole ring, and the aliphatic carbons.[6][7]

-

IR Spectroscopy: Characteristic absorption bands are anticipated for the C=O stretching of the ketone, C=N stretching of the oxadiazole ring, and C-O-C stretching of the ether linkage within the ring.[5][7]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

-

Melting Point: A sharp and defined melting point range will be indicative of high purity.[5]

Predicted Physicochemical Properties

Predicting the physicochemical properties of a novel compound is crucial for anticipating its behavior in biological systems and for designing further experiments. These predictions are based on the chemical structure of this compound.

| Property | Predicted Value | Method of Prediction / Rationale |

| Molecular Formula | C₆H₈N₂O₂ | Based on chemical structure |

| Molecular Weight | 140.14 g/mol | Calculated from the molecular formula |

| logP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | Estimated based on the presence of both polar (oxadiazole, ketone) and nonpolar (methyl, methylene) groups. |

| pKa (Acid Dissociation Constant) | Not significantly acidic or basic | The oxadiazole ring is weakly basic, and there are no readily ionizable protons. |

| Aqueous Solubility | Moderately Soluble | The presence of heteroatoms capable of hydrogen bonding suggests some degree of water solubility. |

| Hydrogen Bond Donors | 0 | No hydrogen atoms are attached to electronegative atoms. |

| Hydrogen Bond Acceptors | 4 (2 N atoms, 2 O atoms) | Based on the Lewis structure of the molecule. |

| Polar Surface Area (PSA) | ~60 Ų | Calculated based on the contribution of the oxadiazole and ketone moieties. |

Experimental Determination of Physicochemical Properties

The following protocols outline standard laboratory procedures for the empirical determination of the key physicochemical properties.

Protocol for logP Determination (Shake-Flask Method)

-

Prepare a stock solution of the compound in n-octanol.

-

Mix a known volume of the n-octanol stock solution with an equal volume of water in a separatory funnel.

-

Shake the funnel vigorously for 30 minutes to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully collect both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol for Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

-

Add an excess amount of the solid compound to a known volume of water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC).

-

The measured concentration represents the aqueous solubility.

Potential Applications and Future Directions

Given the extensive biological activities reported for 1,3,4-oxadiazole derivatives, this compound represents a promising candidate for various screening programs.[1][8]

-

Antimicrobial Activity: Many 1,3,4-oxadiazole compounds have demonstrated significant antibacterial and antifungal properties.[1][2] The title compound should be evaluated against a panel of clinically relevant bacterial and fungal strains.

-

Anticancer Activity: The 1,3,4-oxadiazole nucleus is present in several compounds with potent anticancer activity.[2][6] Screening against various cancer cell lines (e.g., breast, lung, colon) would be a logical next step.

-

Anti-inflammatory and Analgesic Effects: These are also commonly reported activities for this class of compounds.[1] In vivo models of inflammation and pain could be employed to assess this potential.

-

Material Science: Conjugated systems containing the 1,3,4-oxadiazole ring have found applications as electron-transporting materials and in the development of organic light-emitting diodes (OLEDs).[3]

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and physicochemical profiling of the novel compound this compound. By leveraging the well-established chemistry of 1,3,4-oxadiazoles, this document offers detailed, actionable protocols for researchers. The proposed synthetic route is efficient and utilizes common laboratory reagents. The analytical and physicochemical characterization workflows are designed to provide a thorough understanding of the molecule's properties. The potential applications in medicinal chemistry and material science underscore the importance of investigating this and similar novel heterocyclic compounds.

References

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. (URL: )

- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (URL: )

- Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (URL: )

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv

- Synthesis and characterization of oxadiazole compounds derived

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (URL: )

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. | Semantic Scholar [semanticscholar.org]

- 4. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one NMR IR Mass

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one

Abstract

This technical guide provides a comprehensive spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal and materials chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering detailed interpretations of expected spectral data, standardized experimental protocols, and a discussion of the underlying chemical principles that govern the observed spectroscopic signatures. Every analytical step is presented as a self-validating system to ensure scientific integrity and reproducibility.

Introduction: The Molecular Blueprint

This compound is a molecule that merges two key functional moieties: a 1,3,4-oxadiazole ring and a ketone. The 1,3,4-oxadiazole scaffold is a prevalent feature in many biologically active compounds, known for a range of therapeutic effects.[1] The structural characterization of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior, which are critical steps in any drug discovery or materials science workflow.[2]

This guide will deconstruct the molecule's structure through the lens of modern spectroscopic techniques. Each section will explain not just what to expect in a spectrum, but why specific signals appear, providing a robust framework for the analysis of this compound and other related heterocyclic systems.

Caption: Molecular structure and key features of the target analyte.

¹H NMR Spectroscopy: Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Predicted ¹H NMR Spectrum

The structure of this compound presents three distinct proton signals. The prediction of their chemical shifts is based on the influence of adjacent functional groups, specifically the electron-withdrawing nature of the oxadiazole ring and the carbonyl group.[3][4]

-

Oxadiazole Methyl Protons (-CH₃): These protons are attached to a carbon on the heterocyclic ring. They are expected to appear as a singlet (no adjacent protons) in the range of δ 2.4–2.7 ppm . The oxadiazole ring deshields these protons, shifting them downfield from a typical alkyl methyl signal.

-

Methylene Protons (-CH₂-): This methylene group is positioned between two strong electron-withdrawing groups: the oxadiazole ring and the carbonyl group. This "activated" position leads to significant deshielding. The signal is expected to be a singlet and appear significantly downfield, estimated in the range of δ 3.8–4.2 ppm .[5]

-

Ketone Methyl Protons (-COCH₃): These protons are adjacent to a carbonyl group, which deshields them. This is a classic methyl ketone environment, and the signal is predicted to be a singlet in the range of δ 2.1–2.4 ppm .[3]

The expected integration ratio for these signals will be 3:2:3, corresponding to the oxadiazole methyl, methylene, and ketone methyl protons, respectively.

Data Summary: Predicted ¹H NMR

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Oxadiazole -CH₃ | 2.4 – 2.7 | Singlet (s) | 3H |

| Methylene -CH₂- | 3.8 – 4.2 | Singlet (s) | 2H |

| Ketone -COCH₃ | 2.1 – 2.4 | Singlet (s) | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ 0.00) as an internal reference standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering at least 0-12 ppm.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm and integrate the signals.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom typically produces a distinct signal.[6]

Predicted ¹³C NMR Spectrum

The molecule has six carbon atoms, all in unique chemical environments, and thus six signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom. Its signal is expected in the far downfield region, typically δ 200–210 ppm .[7]

-

Oxadiazole Ring Carbons (C2 & C5): The two carbons within the 1,3,4-oxadiazole ring are highly deshielded due to the attached electronegative nitrogen and oxygen atoms. They are expected to resonate at δ 160–165 ppm . The carbon attached to the methyl group (C5) and the carbon attached to the methylene group (C2) will have slightly different shifts.[8][9]

-

Methylene Carbon (-CH₂-): This carbon, situated between the oxadiazole ring and the ketone, is deshielded by both. Its chemical shift is predicted to be in the range of δ 40–50 ppm .

-

Ketone Methyl Carbon (-COCH₃): The methyl carbon adjacent to the carbonyl group is expected to appear at δ 25–35 ppm .[10]

-

Oxadiazole Methyl Carbon (-CH₃): This aliphatic carbon attached to the heterocyclic ring is the most shielded carbon and will appear furthest upfield, typically in the range of δ 10–15 ppm .

Data Summary: Predicted ¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ketone C=O | 200 – 210 |

| Oxadiazole C2 (attached to CH₂) | 162 – 166 |

| Oxadiazole C5 (attached to CH₃) | 160 – 164 |

| Methylene -CH₂- | 40 – 50 |

| Ketone -COCH₃ | 25 – 35 |

| Oxadiazole -CH₃ | 10 – 15 |

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol is similar to that for ¹H NMR, with a few key differences in acquisition parameters.

-

Sample Preparation: Use a more concentrated sample (20-50 mg in 0.6 mL of solvent) due to the lower natural abundance of the ¹³C isotope.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer acquisition time are required to achieve an adequate signal-to-noise ratio. The spectral width should be set to cover 0-220 ppm.

-

Processing: The data processing steps are identical to those for ¹H NMR.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][12]

Predicted IR Spectrum

The key diagnostic absorption bands for this compound are:

-

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear just below 3000 cm⁻¹, typically in the 2850–3000 cm⁻¹ range.

-

C=O Stretching (Ketone): A strong, sharp absorption band characteristic of a ketone carbonyl stretch is predicted to be prominent in the spectrum, typically appearing around 1715–1725 cm⁻¹ . This is one of the most reliable signals for confirming the presence of the ketone group.

-

C=N Stretching (Oxadiazole): The carbon-nitrogen double bond stretching within the oxadiazole ring will give rise to a medium to strong absorption band in the 1610–1650 cm⁻¹ region.[13][14]

-

C-O-C Stretching (Oxadiazole): The stretching vibrations of the C-O-C linkage within the heterocyclic ring typically produce strong bands in the fingerprint region, often around 1050–1250 cm⁻¹ .[15]

Data Summary: Predicted IR Absorptions

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aliphatic C-H | Stretch | 2850 – 3000 | Medium-Weak |

| Ketone C=O | Stretch | 1715 – 1725 | Strong, Sharp |

| Oxadiazole C=N | Stretch | 1610 – 1650 | Medium-Strong |

| Oxadiazole C-O-C | Stretch | 1050 – 1250 | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Measurement: Record the spectrum, typically over the range of 4000–400 cm⁻¹, and acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ absorptions.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization)

The molecular formula is C₆H₈N₂O₂, with a molecular weight of 140.06 g/mol .

-

Molecular Ion (M⁺•): The mass spectrum is expected to show a molecular ion peak at m/z = 140 . The intensity of this peak may vary depending on its stability under electron ionization (EI) conditions.

-

Key Fragmentation Pathways: The structure is susceptible to fragmentation at several points. The most likely fragmentation is the alpha-cleavage adjacent to the carbonyl group, which is a classic pathway for ketones.

-

Loss of the Acetyl Radical (•CH₃CO): Cleavage of the bond between the methylene carbon and the carbonyl carbon would result in the loss of an acetyl radical (mass = 43), leading to a prominent fragment ion at m/z = 97 . This fragment corresponds to the [5-methyl-1,3,4-oxadiazol-2-yl-methyl]⁺ cation and is expected to be a major peak.

-

Formation of the Acetyl Cation ([CH₃CO]⁺): Cleavage can also result in the formation of the acetyl cation, giving a characteristic peak at m/z = 43 . This is often a base peak for methyl ketones.

-

Ring Fragmentation: The oxadiazole ring itself can fragment, although these pathways can be complex.[16][17] Common losses from 1,3,4-oxadiazole rings include the expulsion of small, stable molecules or radicals.

-

Caption: Predicted major fragmentation pathways for the target molecule in EI-MS.

Data Summary: Predicted Mass Spectrum

| m/z | Proposed Identity | Significance |

| 140 | [M]⁺• | Molecular Ion |

| 97 | [M - •COCH₃]⁺ | Major Fragment |

| 43 | [CH₃CO]⁺ | Base Peak (likely) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a unique and definitive fingerprint for its structural confirmation. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for the unambiguous assignment of its constitution. ¹H and ¹³C NMR map the proton and carbon skeletons, IR spectroscopy confirms the presence of key ketone and oxadiazole functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The data and protocols presented in this guide serve as an authoritative reference for the characterization of this molecule and provide a logical framework applicable to the analysis of other novel heterocyclic compounds.

References

-

Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (n.d.). SciELO. Retrieved January 17, 2026, from [Link]

- Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (n.d.). Nahrain University.

-

Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. (2002). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Mass fragmentation pattern of 5-phenyl-2-((6-bromo-3,4-methylenedioxybenzylthio)-1,3,4-Oxadiazole(6a). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2023). World Journal of Pharmaceutical Research. Retrieved January 17, 2026, from [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub. Retrieved January 17, 2026, from [Link]

-

1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis Characterization and biological of oxadiazoles derivatives and thiadiazoles devivatives. (2010). Journal of University of Anbar for Pure Science. Retrieved January 17, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Preparation, characterization and X-Ray powder diffraction (XRD) study of some complexes containg oxadiazole moiety. (2015). ER Publications. Retrieved January 17, 2026, from [Link]

-

Typical Proton and C-13 Chemical Shifts. (n.d.). University of Puget Sound. Retrieved January 17, 2026, from [Link]

-

[Characteristics of IR spectra for oxadiazole]. (1998). PubMed. Retrieved January 17, 2026, from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

-

13C NMR Spectroscopy. (n.d.). St. Benedict's Catholic School. Retrieved January 17, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved January 17, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved January 17, 2026, from [Link]

Sources

- 1. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 13. journalspub.com [journalspub.com]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

Introduction: The 1,3,4-Oxadiazole Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3][4] Its remarkable chemical and thermal stability, coupled with its capacity to act as a bioisostere for amide and ester groups, makes it a highly attractive core for drug design.[5] The oxadiazole moiety is not merely a theoretical curiosity; it is a key component in several marketed drugs, including the antiretroviral agent Raltegravir and the antihypertensive drug Tiodazosin.[1] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][6][7]

This guide focuses on the derivatives of a specific structural motif: 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one . While direct research on this precise parent compound is emerging, the extensive body of literature on analogous 1,3,4-oxadiazole structures provides a robust framework for understanding its potential biological activities. We will delve into the synthesis, mechanisms of action, and therapeutic promise of this chemical class, providing researchers and drug development professionals with a comprehensive technical overview grounded in authoritative evidence.

I. General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

The construction of the 1,3,4-oxadiazole ring is a well-established process in synthetic organic chemistry. A predominant and reliable method involves the cyclodehydration of 1,2-diacylhydrazine intermediates.[8][9] This approach offers versatility in introducing various substituents at the 2- and 5-positions of the ring, allowing for the systematic exploration of structure-activity relationships (SAR).

Rationale for a Common Synthetic Pathway

The choice of a synthetic route is dictated by efficiency, yield, and the commercial availability of starting materials. The pathway commencing from acid hydrazides is favored due to its reliability and the accessibility of a wide array of carboxylic acids, which serve as precursors to the hydrazides. The critical step, cyclodehydration, requires a potent dehydrating agent. Phosphorus oxychloride (POCl₃) is frequently employed for this purpose as it effectively removes water to facilitate the intramolecular cyclization, driving the reaction to completion under relatively controlled conditions.[8]

Workflow: A General Synthetic Protocol

The following protocol outlines a representative synthesis for a generic 2,5-disubstituted 1,3,4-oxadiazole.

-

Step 1: Formation of Acid Hydrazide.

-

To a solution of a substituted carboxylic acid ester in ethanol, add hydrazine hydrate.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated acid hydrazide product by filtration. Wash with cold ethanol and dry under vacuum.

-

-

Step 2: Formation of 1,2-Diacylhydrazine (Intermediate).

-

Dissolve the acid hydrazide from Step 1 in a suitable solvent (e.g., pyridine or dichloromethane).

-

Add a second acylating agent (e.g., an acid chloride or anhydride) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Isolate the diacylhydrazine intermediate through standard workup procedures.

-

-

Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring.

-

Add the 1,2-diacylhydrazine intermediate to an excess of phosphorus oxychloride (POCl₃) slowly at 0°C.[8]

-

Heat the mixture to reflux for 3-5 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.

-

Caption: General workflow for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.

II. Antimicrobial Activity: A Broad-Spectrum Potential

Derivatives of 1,3,4-oxadiazole are consistently reported to possess significant antimicrobial activity against a wide range of pathogens, including drug-resistant strains.[5][6][10] This broad-spectrum activity encompasses both antibacterial and antifungal effects, making this scaffold a promising starting point for the development of new anti-infective agents.[11][12][13][14]

Mechanism of Antimicrobial Action

The antimicrobial efficacy of 1,3,4-oxadiazoles is often attributed to the presence of the toxophoric –N=C–O– linkage within the heterocyclic ring.[5][11] This moiety is believed to interact with nucleophilic centers, such as amino or sulfhydryl groups, in microbial enzymes or proteins. This interaction can disrupt critical physiological functions, such as purine metabolism or cell membrane permeability, ultimately leading to microbial cell death.[5] Furthermore, certain derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many chronic infections, particularly those caused by Staphylococcus aureus.[11]

Caption: Proposed mechanism of antimicrobial action for 1,3,4-oxadiazole derivatives.

Antimicrobial Data Summary

The following table summarizes the activity of representative 1,3,4-oxadiazole derivatives from the literature.

| Compound Class | Target Organism | Activity Metric (MIC) | Reference |

| N-(5-(aryl)-1,3,4-oxadiazol-2-yl) amides | Staphylococcus aureus | 4–32 µg/mL | [11] |

| 2,5-disubstituted-1,3,4-oxadiazoles | Escherichia coli | 62.5 µg/mL | [5] |

| 2,5-disubstituted-1,3,4-oxadiazoles | Enterococcus faecalis | 62.5 µg/mL | [5] |

| Pyridine-1,3,4-oxadiazole hybrids | Candida albicans | 200 µg/mL | [13] |

| LMM5 & LMM11 (1,3,4-oxadiazoles) | Candida albicans | 32 µg/mL | [12] |

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for quantifying the in vitro antimicrobial activity of test compounds.

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the target microbial strain.

-

Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate at the appropriate temperature (e.g., 35-37°C) until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate for 18-24 hours at 35-37°C.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

III. Anticancer Activity: Targeting Multiple Pathological Pathways

The 1,3,4-oxadiazole scaffold is a prolific source of compounds with potent anti-proliferative activity against a multitude of cancer cell lines.[1][15][16] A key advantage of these derivatives is their ability to act through diverse mechanisms of action, which is crucial for overcoming the challenge of drug resistance in cancer therapy.[15][17]

Mechanisms of Anticancer Action

The anticancer effects of 1,3,4-oxadiazole derivatives are multifaceted, often involving the inhibition of key enzymes and signaling pathways that are critical for tumor growth, proliferation, and survival.[17][18]

-

Enzyme and Kinase Inhibition: Many derivatives function as potent inhibitors of enzymes that are overexpressed or hyperactivated in cancer cells. This includes:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Inhibition of this receptor tyrosine kinase blocks angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[15]

-

Thymidylate Synthase: Targeting this enzyme disrupts the synthesis of DNA precursors, leading to cell death, particularly in rapidly dividing cancer cells.[15]

-

FAK (Focal Adhesion Kinase): Inhibition of FAK can interfere with cell adhesion, migration, and invasion, processes central to metastasis.[15]

-

HDAC (Histone Deacetylase): HDAC inhibitors can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis.[18][19]

-

-

Induction of Apoptosis: Several 1,3,4-oxadiazole compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspases (e.g., caspase-3) and depolarization of the mitochondrial membrane.[19]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, often at the G0/G1 phase, preventing cancer cells from replicating.[19]

Caption: Inhibition of the VEGFR-2 signaling pathway by 1,3,4-oxadiazole derivatives.

Anticancer Data Summary

The following table presents a selection of IC₅₀ values for various 1,3,4-oxadiazole derivatives against human cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Mechanism | Reference |

| Mercapto-acetamido oxadiazoles | A549 (Lung) | <0.14 µM | Apoptosis Induction | [19] |

| Mercapto-acetamido oxadiazoles | C6 (Glioma) | 8.16 µM | Antiproliferative | [19] |

| Phenylpiperazine oxadiazoles | HepG2 (Liver) | More potent than 5-FU | FAK Inhibition | [15] |

| Hybrid Schiff bases | SMMC-7721 (Liver) | Potent Activity | Not specified | [15] |

| Thymidylate Synthase Inhibitors | HepG2 (Liver) | 30x stronger than 5-FU | TS Inhibition | [15] |

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cultured cells.

-

Cell Seeding:

-

Culture cancer cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

-

IV. Conclusion and Future Directions

The 1,3,4-oxadiazole nucleus is unequivocally a scaffold of significant therapeutic potential. The extensive research into its derivatives reveals a remarkable breadth of biological activity, particularly in the critical areas of infectious diseases and oncology.[1][6][15] The ability of these compounds to modulate multiple biological targets—from microbial cell components to key kinases in cancer signaling—underscores their versatility and promise.

For derivatives of This compound , the accumulated data on analogous structures provides a strong rationale for their investigation as novel therapeutic agents. Future research should prioritize the synthesis of a focused library of these derivatives, followed by systematic screening against a diverse panel of microbial pathogens and cancer cell lines. Mechanistic studies will be paramount to elucidating their specific modes of action and identifying the most promising candidates for preclinical development. The continued exploration of this chemical space holds great promise for the discovery of next-generation drugs to address unmet medical needs.

V. References

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). National Center for Biotechnology Information (NCBI) PMC. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. [Link]

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2020). National Center for Biotechnology Information (NCBI). [Link]

-

Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (2020). Frontiers in Microbiology. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). MDPI. [Link]

-

Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2023). International Journal of Novel Research and Development (IJNRD). [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2017). Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (2023). Taylor & Francis Online. [Link]

-

Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative against Candida albicans. (2020). MDPI. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). MDPI. [Link]

-

Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024). ResearchGate. [Link]

-

Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. (2022). Taylor & Francis Online. [Link]

-

Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (2021). Auctores Publishing. [Link]

-

Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (2022). Frontiers in Chemistry. [Link]

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). BENTHAM SCIENCE. [Link]

-

1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (2023). PubMed. [Link]

-

1,3,4-oxadiazole derivatives as potential biological agents. (2016). PubMed. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). National Center for Biotechnology Information (NCBI). [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). ResearchGate. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013). National Center for Biotechnology Information (NCBI). [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Springer. [Link]

-

A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. (2013). PharmaTutor. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed Central (PMC). [Link]

-

Synthesis of 1‐((5‐phenyl‐1,3,4‐oxadiazol‐2‐yl) methyl)... (2024). ResearchGate. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega. [Link]

-

various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. (2014). ResearchGate. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijmspr.in [ijmspr.in]

- 11. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

- 15. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijnrd.org [ijnrd.org]

- 18. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

mechanism of action of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one

An In-depth Technical Guide on the Core Mechanism of Action of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] This guide focuses on a specific derivative, this compound. While this molecule is not extensively characterized in existing literature, its structural features—a classic 1,3,4-oxadiazole core, a methyl group, and a propan-2-one substituent—provide a strong foundation for postulating its potential mechanisms of action. This document synthesizes the vast body of research on analogous 1,3,4-oxadiazole compounds to construct a predictive mechanistic framework. We will explore potential biological targets, design robust experimental protocols for mechanism elucidation, and provide expert insights into the causality behind these scientific choices, offering a comprehensive roadmap for researchers in drug discovery and development.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has captured the attention of medicinal chemists for decades. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester groups make it an invaluable component in drug design.[3][4] The nitrogen and oxygen atoms within the ring are excellent hydrogen bond acceptors, facilitating strong interactions with biological targets.[5] Consequently, derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[4][6][7][8]

The subject of this guide, this compound, incorporates this potent scaffold. Understanding its potential mechanism of action requires a logical extrapolation from well-documented congeners.

Caption: Chemical structure of the target compound.

Postulated Mechanisms of Action Based on the 1,3,4-Oxadiazole Pharmacophore

Based on extensive evidence from related compounds, we can hypothesize several primary mechanisms through which this compound may exert biological effects. The most probable pathways involve enzyme inhibition, a common mode of action for this class of molecules.[9]

Potential as an Antimicrobial Agent

The 1,3,4-oxadiazole scaffold is a well-established framework for potent antimicrobial agents, demonstrating activity against a wide range of bacteria and fungi.[10][11][12]

Hypothesized Mechanism: Disruption of Bacterial Processes

The mechanism could involve multiple targets. For bacteria like Staphylococcus aureus, 1,3,4-oxadiazole derivatives have been shown to inhibit biofilm formation, a critical virulence factor.[5] This is often achieved by down-regulating the transcription of essential biofilm-related genes.[5] Furthermore, the core structure can interfere with bacterial enzyme systems crucial for cell wall synthesis or DNA replication, leading to a bactericidal effect.[13]

Caption: Postulated antimicrobial mechanism workflow.

Potential as an Anticancer Agent

Numerous 1,3,4-oxadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines.[8] Their mechanisms are diverse and often target enzymes that are overexpressed in malignant cells.[9]

Hypothesized Mechanism: Enzyme Inhibition in Cancer Pathways

Key enzymes targeted by this scaffold include:

-

Kinases: Such as Focal Adhesion Kinase (FAK), which is involved in cell proliferation and migration.[8]

-

Histone Deacetylases (HDACs): Inhibition of HDACs can alter gene expression to induce apoptosis in cancer cells.[9]

-

Topoisomerases: Interference with these enzymes leads to breaks in DNA strands during replication, triggering cell death.[9]

The propan-2-one moiety of our target compound could play a role in binding to the active site of such enzymes, potentially acting as a Michael acceptor or forming key hydrogen bonds.

Potential as an Anti-Inflammatory Agent

The anti-inflammatory properties of 1,3,4-oxadiazoles are frequently linked to their ability to inhibit cyclooxygenase (COX) enzymes.[4]

Hypothesized Mechanism: Inhibition of COX-1 and COX-2

COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by blocking these enzymes. The planar, aromatic 1,3,4-oxadiazole ring can mimic the binding of endogenous substrates, while its substituents can provide specificity for either COX-1 or COX-2, potentially reducing side effects.[4]

Caption: Postulated COX enzyme inhibition pathway.

Experimental Protocols for Mechanism of Action Elucidation

To validate these hypotheses, a structured, multi-step experimental approach is required. The following protocols are designed to be self-validating and provide clear, interpretable data.

Protocol 1: Antimicrobial Susceptibility Testing

Objective: To determine if the compound has antibacterial activity and to quantify its potency.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Prepare a panel of bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB), creating a concentration gradient (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Causality Check: The clear dose-response relationship across the dilution series validates the result. The antibiotic control ensures the assay is performing correctly.

Expected Data Output:

| Bacterial Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus ATCC 29213 | 16 | 0.5 |

| E. coli ATCC 25922 | 32 | 0.015 |

| P. aeruginosa ATCC 27853 | >128 | 0.25 |

Protocol 2: In Vitro Enzyme Inhibition Assay

Objective: To determine if the compound inhibits a specific, purified enzyme target, such as COX-2.

Methodology: Colorimetric COX-2 Inhibitor Screening Assay

-

Reagent Preparation: Use a commercial COX-2 inhibitor screening kit, which typically includes the COX-2 enzyme, heme, arachidonic acid (substrate), and a colorimetric probe.

-

Compound Preparation: Prepare serial dilutions of the test compound and a known inhibitor (e.g., Celecoxib) in the provided assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, the test compound (or control), and the COX-2 enzyme. Incubate for 10 minutes to allow for inhibitor binding.

-

Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: The reaction produces Prostaglandin G2, which is measured by the colorimetric probe. Read the absorbance at the specified wavelength (e.g., 590 nm) every minute for 10 minutes.

-

Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value—the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

Trustworthiness: The inclusion of a potent, known inhibitor like Celecoxib validates the assay's sensitivity and accuracy. A clear dose-dependent inhibition curve confirms the compound's specific effect.

Expected Data Output:

| Compound | IC₅₀ for COX-2 (µM) |

| This compound | 8.5 |

| Celecoxib (Reference) | 0.04 |

Protocol 3: In Vitro Anticancer Cytotoxicity Assay

Objective: To assess the compound's ability to kill or inhibit the proliferation of cancer cells.

Methodology: MTT Assay

-

Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a plate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, representing the concentration that reduces cell viability by 50%.

-

Expertise Insight: Comparing the IC₅₀ on a cancer cell line versus a non-cancerous cell line (e.g., NHDF) can provide an initial assessment of selectivity and potential therapeutic index.

Conclusion and Future Directions

While the precise molecular target of this compound remains to be definitively identified, its chemical structure strongly suggests it possesses biological activity consistent with other 1,3,4-oxadiazole derivatives. The most promising avenues for investigation are its potential as an antimicrobial, anticancer, or anti-inflammatory agent, likely acting through enzyme inhibition.

The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to elucidating its mechanism of action. Positive results from these in vitro assays would warrant progression to more complex studies, including molecular docking to predict binding modes, target identification using proteomics, and eventually, in vivo efficacy and safety studies in appropriate animal models. This compound represents a promising starting point for a drug discovery program, leveraging the proven utility of the 1,3,4-oxadiazole scaffold.

References

-

Plebankiewicz, M., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link][10][12]

-

Asif, M. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Chemistry & Biodiversity, 19(11), e202200599. [Link][9]

-

Pattan, S., et al. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. Research Journal of Pharmacy and Technology, 11(4), 1694-1703. [Link][14]

-

Le, K., et al. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry, 13(12), 1089-1101. [Link][5]

-

Asif, M. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Chemistry & Biology Interface, 14(1), 1-15. [Link][1]

-

Shaikh, M. S., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry, 19(5), 606-623. [Link][2]

-

Joshi, V. K., & Himanshu. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research, 2(3), 18-28. [Link][13]

-

Plebankiewicz, M., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ProQuest. [Link][11]

-

Gawryś, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2402. [Link][6]

-

Wang, T., et al. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 14(5), 820-835. [Link][7]

-

Plebankiewicz, M., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed, 22(13), 6979. [Link][12]

-

Taha, M., et al. (2023). Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. Journal of Molecular Structure, 1289, 135831. [Link][15]

-

Gontijo, J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3301. [Link][8]

-

Gieracka, A., et al. (2022). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules, 27(18), 5865. [Link][4]

-

Kumar, A., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(4), 628-636. [Link][16]

-

Lelyukh, M., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 10493-10522. [Link][3]

Sources

- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]

- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijmspr.in [ijmspr.in]

- 14. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 15. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability, favorable pharmacokinetic properties, and its role as a versatile pharmacophore in a multitude of therapeutic agents.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one and its prospective analogs. While this precise molecule is not extensively documented in existing literature, this whitepaper constructs a predictive SAR framework by synthesizing data from structurally related 2,5-disubstituted 1,3,4-oxadiazole derivatives. We will explore the synthetic rationale, key structural modifications, and their anticipated impact on biological activity, providing a roadmap for the rational design of novel therapeutic candidates based on this core.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms. Its planarity, electron-withdrawing nature, and capacity for hydrogen bonding contribute to its frequent appearance in clinically successful drugs.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][5][6] The value of the 1,3,4-oxadiazole moiety often lies in its function as a bioisostere for amide and ester groups, enhancing metabolic stability and oral bioavailability.[3]

The subject of this guide, this compound, presents a unique substitution pattern: a small, lipophilic methyl group at the C5 position and a flexible ketone-containing side chain at the C2 position. Understanding how modifications to these two positions influence biological activity is paramount for optimizing this scaffold for a desired therapeutic target.

Synthetic Strategy: A Pathway to Novel Analogs

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, typically proceeding through the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. A common and versatile method involves the reaction of an acid hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[7][8]

Proposed Synthetic Protocol for this compound and Analogs:

This protocol outlines a general, two-step procedure for synthesizing the title compound and its analogs, allowing for variation at both the C2 and C5 positions of the oxadiazole ring.

Step 1: Synthesis of the Acid Hydrazide Intermediate

-

To a solution of the desired carboxylic acid ester (e.g., ethyl acetate for the methyl-substituted C5) in ethanol, add an equimolar amount of hydrazine hydrate.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The resulting precipitate (the acid hydrazide) is filtered, washed with cold ethanol, and dried.

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

-

In a round-bottom flask, combine the synthesized acid hydrazide (1 equivalent) with the desired carboxylic acid (e.g., acetoacetic acid for the propan-2-one side chain) (1 equivalent).

-

Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the mixture under cooling in an ice bath.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 5-8 hours.

-

Monitor the reaction by TLC. Once the starting materials are consumed, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final 2,5-disubstituted-1,3,4-oxadiazole.[7][8]

Experimental Workflow Diagram

Caption: General synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.

Core Structure-Activity Relationship (SAR) Analysis

The biological profile of this compound analogs can be systematically explored by modifying the substituents at the C2 and C5 positions of the oxadiazole ring.

Modifications at the C5 Position: The Role of the Alkyl Group

The C5 position in the parent molecule is occupied by a methyl group. This small, lipophilic group can influence the molecule's interaction with a biological target through steric and hydrophobic interactions.

-

Varying Alkyl Chain Length: Replacing the methyl group with larger alkyl chains (ethyl, propyl, isopropyl, etc.) will increase lipophilicity. This can enhance membrane permeability but may also lead to non-specific binding or reduced solubility. There is often an optimal chain length for activity, beyond which steric hindrance may become detrimental.

-

Introduction of Aromatic Rings: Substitution with a phenyl or substituted phenyl ring at C5 introduces the potential for π-π stacking interactions with aromatic residues in a target's binding site. Electron-donating or electron-withdrawing groups on the phenyl ring can fine-tune the electronic properties of the entire molecule. For instance, the presence of electronegative groups like chloro or nitro on a phenyl ring has been shown to enhance the antimicrobial activities of 1,3,4-oxadiazole derivatives.[7]

-

Heterocyclic Substituents: Incorporating other heterocyclic rings (e.g., pyridine, furan, thiophene) can introduce additional hydrogen bond acceptors or donors, potentially improving target affinity and selectivity.

Modifications at the C2 Position: The Acetonyl Side Chain

The 2-acetonyl group, -CH₂C(=O)CH₃, is a key feature of the parent compound. It provides a flexible linker and a ketone functionality, which can act as a hydrogen bond acceptor.

-

Elongation or Branching of the Alkyl Ketone Chain: Altering the length of the alkyl chain (e.g., to a butan-2-one or pentan-2-one side chain) will affect the flexibility and spatial orientation of the ketone group. This could be crucial for optimal interaction with a target.

-

Positional Isomerism of the Ketone: Shifting the ketone to a different position on the side chain would significantly alter the molecule's shape and hydrogen bonding capabilities.

-

Replacement of the Ketone: The ketone moiety is a potential site for metabolic modification. Replacing it with other functional groups could modulate the compound's pharmacokinetic profile. For instance, reduction to a secondary alcohol would introduce a hydrogen bond donor.

-

Introduction of Aromatic Ketones: Analogs bearing a phenacyl group (-CH₂C(=O)Ar) at the C2 position, such as 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives, have shown notable anti-inflammatory activity.[5] This suggests that the presence of an aromatic ring in this side chain can be beneficial for certain biological activities.

Logical SAR Progression Diagram

Caption: SAR exploration strategy for the target molecule.

Anticipated Biological Activities and Mechanistic Insights

Based on extensive research into the 1,3,4-oxadiazole class, analogs of this compound are predicted to exhibit a range of biological activities.

Antimicrobial Activity

Numerous 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated potent activity against a wide spectrum of bacteria and fungi.[4][7][9] The SAR for antimicrobial activity often points to the importance of lipophilicity for membrane transport and the presence of specific pharmacophoric features.

-

Key SAR Insights: The introduction of halogenated phenyl rings or nitro-furan moieties has been shown to significantly boost antibacterial efficacy.[7] The overall lipophilicity of the molecule plays a crucial role, with a parabolic relationship between lipophilicity and activity often observed.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is present in several anticancer agents. Their mechanisms of action are diverse, including the inhibition of kinases, tubulin polymerization, and growth factors.[10]

-

Key SAR Insights: For anticancer activity, the nature of the substituents is critical. Studies have shown that certain substitutions can lead to potent inhibition of specific cancer-related enzymes. For example, some derivatives have been identified as inhibitors of glycogen synthase kinase-3β (GSK-3β).[11] Docking studies often reveal key interactions, such as hydrogen bonding and π-π stacking, within the active sites of target proteins.

Data Presentation: Predictive SAR Table

The following table summarizes the predicted impact of various substitutions on the biological activity of the core scaffold. This is a predictive framework based on published data for analogous series.

| Analog Series | Modification at C5 | Modification at C2 | Predicted Dominant Activity | Key Rationale |

| Series A | Methyl (Parent) | Aryl Ketone | Anti-inflammatory, Anticancer | Aromatic ketone enhances potential for π-π stacking and favorable interactions in enzyme active sites.[5] |

| Series B | Phenyl / Substituted Phenyl | Acetonyl (Parent) | Antimicrobial, Anticancer | Phenyl group allows for π-π stacking; electron-withdrawing substituents can enhance antimicrobial effects.[7] |

| Series C | Long-chain Alkyl | Acetonyl (Parent) | Antimicrobial | Increased lipophilicity can improve penetration of microbial cell membranes. |

| Series D | Heteroaryl (e.g., Pyridyl) | Acetonyl (Parent) | Kinase Inhibition | The nitrogen in the pyridyl ring can act as a hydrogen bond acceptor, a key interaction for many kinase inhibitors. |

Conclusion and Future Directions

While direct experimental data on this compound is scarce, a robust SAR framework can be extrapolated from the vast body of research on 2,5-disubstituted 1,3,4-oxadiazoles. The synthetic accessibility of this scaffold allows for systematic modifications at both the C2 and C5 positions. The key to unlocking the therapeutic potential of this molecular core lies in the strategic variation of these substituents to optimize interactions with a specific biological target. Future research should focus on the synthesis and biological evaluation of the proposed analog series to validate these predictive SAR insights. This foundational work will enable the rational design of novel and potent therapeutic agents based on the this compound scaffold.

References

-

Aruna Sindhe, M., Yadav D Bodke, Kenchappa, R., Telkar, S., & Chandrashekar, A. (n.d.). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. National Center for Biotechnology Information. Retrieved from [Link]

- Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 311-315.

- Burbuliene, M. M., et al. (Year). 5-[(2-disubstituted amino-6-methyl- pyrimidin-4-yl)-sulfanylmethyl]-3H-1,3,4- oxadiazole-2-thiones. Journal Name, Volume(Issue), pages.

- Farshori, N. N., et al. (Year). Facile one-pot synthesis of novel 2,5-disubstituted-1,3,4-oxadiazoles under conventional and microwave conditions and evaluation of their in vitro antimicrobial activities. Journal Name, Volume(Issue), pages.

- Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.

-

Jafari, E., Ghodsi, S., Zarrini, G., & Edraki, N. (2016). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. National Center for Biotechnology Information. Retrieved from [Link]

- Koprowska, K., & Wesołowski, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2403.

- Kumar, H., et al. (Year). Synthesis of another series of 1,3,4-oxadiazole and 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid. Journal Name, Volume(Issue), pages.

- Mathew, G., et al. (Year). 2,5-disubstituted-1,3,4-oxadiazole derivatives obtained from aromatic aldehyde and acetic anhydride and POCl3. Journal Name, Volume(Issue), pages.